6-{[(4-chlorophenyl)thio]methyl}-2-(1-piperidinyl)-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[(4-chlorophenyl)thio]methyl}-2-(1-piperidinyl)-4(3H)-pyrimidinone is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CP-673451 and is a potent and selective inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2).
Mécanisme D'action
The mechanism of action of 6-{[(4-chlorophenyl)thio]methyl}-2-(1-piperidinyl)-4(3H)-pyrimidinone involves the inhibition of VEGFR-2, which is a receptor tyrosine kinase that plays a critical role in angiogenesis. This compound binds to the ATP-binding site of VEGFR-2 and prevents the activation of downstream signaling pathways that are involved in angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of angiogenesis, which is a critical process in the development and progression of various diseases, including cancer and cardiovascular diseases. This compound has also been shown to have anti-inflammatory effects and to reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-{[(4-chlorophenyl)thio]methyl}-2-(1-piperidinyl)-4(3H)-pyrimidinone in lab experiments include its potency and selectivity for VEGFR-2, which makes it a valuable tool for studying angiogenesis and its role in various diseases. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for the study of 6-{[(4-chlorophenyl)thio]methyl}-2-(1-piperidinyl)-4(3H)-pyrimidinone. One direction is the development of more potent and selective inhibitors of VEGFR-2 that can be used in the treatment of cancer and cardiovascular diseases. Another direction is the investigation of the potential applications of this compound in other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, the use of this compound in combination with other drugs may enhance its therapeutic potential and reduce its toxicity.
Méthodes De Synthèse
The synthesis of 6-{[(4-chlorophenyl)thio]methyl}-2-(1-piperidinyl)-4(3H)-pyrimidinone involves a multistep process. The first step involves the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzyl thiol. This is followed by the reaction of 4-chlorobenzyl thiol with 1-piperidinyl-2,4,6-trichloropyrimidine to form the desired compound.
Applications De Recherche Scientifique
The scientific research application of 6-{[(4-chlorophenyl)thio]methyl}-2-(1-piperidinyl)-4(3H)-pyrimidinone is vast and diverse. This compound has been extensively studied for its potential applications in cancer treatment, as it inhibits VEGFR-2, which is a key mediator of angiogenesis, the process by which tumors develop their own blood supply. It has also been studied for its potential applications in cardiovascular diseases, as VEGFR-2 plays a critical role in the development of new blood vessels in the heart.
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-2-piperidin-1-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c17-12-4-6-14(7-5-12)22-11-13-10-15(21)19-16(18-13)20-8-2-1-3-9-20/h4-7,10H,1-3,8-9,11H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNYRQLFPYOKJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CC(=O)N2)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.